molecular formula C17H18ClN3O B2758189 [4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone CAS No. 712293-70-4

[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B2758189
CAS No.: 712293-70-4
M. Wt: 315.8
InChI Key: PNYAWDLCFIHXCO-UHFFFAOYSA-N
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Description

4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an amino-chlorophenyl group and a phenylmethanone group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Cellular Effects

Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to inhibit AKR1C3, an enzyme involved in steroid metabolism and prostaglandin synthesis . This suggests that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-amino-4-chlorobenzonitrile with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions may target the carbonyl group in the phenylmethanone moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmacological activities.

Biology

In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different receptors and enzymes.

Medicine

Medicinally, piperazine derivatives, including this compound, are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of other chemical entities. Its unique structure makes it valuable in the production of specialized chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-4-bromophenyl)piperazin-1-ylmethanone
  • 4-(2-Amino-4-fluorophenyl)piperazin-1-ylmethanone
  • 4-(2-Amino-4-methylphenyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group may enhance the compound’s binding affinity to certain targets and alter its pharmacokinetic properties.

Properties

IUPAC Name

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYAWDLCFIHXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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